molecular formula C10H8ClNO B12355107 3-(chloromethyl)-3H-quinolin-2-one

3-(chloromethyl)-3H-quinolin-2-one

Cat. No.: B12355107
M. Wt: 193.63 g/mol
InChI Key: HCRDPKSCOCHUJB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3H-quinolin-2-one is an organic compound that belongs to the quinolinone family. Quinolinones are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The presence of a chloromethyl group in the 3-position of the quinolinone ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-3H-quinolin-2-one typically involves the chloromethylation of quinolin-2-one. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of quinolin-2-one.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of microwave irradiation has been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3H-quinolin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic Substitution: Products include azidoquinolinones, thioquinolinones, and aminoquinolinones.

    Oxidation: Products include quinolinone carboxylic acids and quinolinone aldehydes.

    Reduction: Products include methylquinolinones and other reduced derivatives.

Scientific Research Applications

3-(Chloromethyl)-3H-quinolin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinolinone derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Quinolinone derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. This compound is explored for its pharmacological properties and drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3H-quinolin-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The quinolinone core can interact with various receptors and enzymes, affecting cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-3H-quinolin-2-one is unique due to its quinolinone core, which imparts distinct biological activities and chemical reactivity. Its ability to undergo diverse chemical transformations and interact with biological targets makes it a valuable compound in medicinal chemistry and industrial applications.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

3-(chloromethyl)-3H-quinolin-2-one

InChI

InChI=1S/C10H8ClNO/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5,8H,6H2

InChI Key

HCRDPKSCOCHUJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(C(=O)N=C2C=C1)CCl

Origin of Product

United States

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